2-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine 2-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine
Brand Name: Vulcanchem
CAS No.: 2198845-31-5
VCID: VC5005776
InChI: InChI=1S/C16H17F3N4O/c17-16(18,19)13-3-1-4-14(22-13)24-11-12-5-9-23(10-6-12)15-20-7-2-8-21-15/h1-4,7-8,12H,5-6,9-11H2
SMILES: C1CN(CCC1COC2=CC=CC(=N2)C(F)(F)F)C3=NC=CC=N3
Molecular Formula: C16H17F3N4O
Molecular Weight: 338.334

2-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine

CAS No.: 2198845-31-5

Cat. No.: VC5005776

Molecular Formula: C16H17F3N4O

Molecular Weight: 338.334

* For research use only. Not for human or veterinary use.

2-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine - 2198845-31-5

Specification

CAS No. 2198845-31-5
Molecular Formula C16H17F3N4O
Molecular Weight 338.334
IUPAC Name 2-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine
Standard InChI InChI=1S/C16H17F3N4O/c17-16(18,19)13-3-1-4-14(22-13)24-11-12-5-9-23(10-6-12)15-20-7-2-8-21-15/h1-4,7-8,12H,5-6,9-11H2
Standard InChI Key VERNUAGTCAUCJC-UHFFFAOYSA-N
SMILES C1CN(CCC1COC2=CC=CC(=N2)C(F)(F)F)C3=NC=CC=N3

Introduction

Synthesis and Preparation

The synthesis of such a compound typically involves multiple steps, including the formation of the pyrimidine and piperidine rings, the introduction of the trifluoromethylpyridine group, and the methoxy linkage. Common methods might involve nucleophilic substitution reactions and coupling reactions.

StepReaction TypeReagentsConditions
1Pyrimidine formationPyrimidine precursorsHigh temperature, catalysts
2Piperidine formationPiperidine precursorsAcidic conditions, heating
3Coupling reactionTrifluoromethylpyridine, coupling agentsSolvents like DMF or DMSO, catalysts
4Methoxy linkageMethanol, baseMild conditions, stirring

Potential Applications

Compounds with similar structures are often investigated for their biological activities, such as antimicrobial, antiviral, or anticancer properties. The presence of a pyrimidine ring, which is a component of nucleic acids, suggests potential interactions with biological systems.

PropertyPotential Application
AntimicrobialInhibiting bacterial growth
AntiviralInterfering with viral replication
AnticancerInhibiting cell proliferation

Research Findings

While specific research findings on 2-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine are not available, related compounds have shown promising biological activities. For instance, pyrimidine derivatives are known for their role in therapeutic applications, including antiviral and anticancer treatments .

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